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Compound of Interest

Compound Name: G-744

Cat. No.: B607584

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-744, identified as ABBV-744, is a potent and selective inhibitor of the second bromodomain
(BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and
BRDA4).[1] By selectively targeting BD2, ABBV-744 disrupts chromatin remodeling and gene
expression, leading to the inhibition of proliferation in cancer cells. This targeted approach
offers the potential for an improved therapeutic index compared to pan-BET inhibitors.
Preclinical studies have demonstrated its antitumor activity in various cancer models, including
acute myeloid leukemia (AML), prostate cancer, and myelofibrosis. This document provides
detailed application notes and protocols relevant to the pharmaceutical manufacturing and
preclinical development of ABBV-744.

Chemical Properties and Data
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Parameter Value Reference
N-Ethyl-4-[2-(4-fluoro-2,6-
dimethyl-phenoxy)-5-(1-
hydroxy-1-methyl-

IUPAC Name Y Y Y [1]

ethyl)phenyl]-6-methyl-7-oxo-
1H-pyrrolo[2,3-c]pyridine-2-
carboxamide

Molecular Formula C28H30FN304 [1]
Molecular Weight 491.55 g/mol

CAS Number 2138861-99-9

Appearance Crystalline solid

Solubility DMSO: = 98 mg/mL (199.36

mM)

Applications in Pharmaceutical Manufacturing

ABBV-744 is currently in clinical development, with manufacturing focused on producing the

active pharmaceutical ingredient (API) for formulation into oral solid dosage forms, such as

tablets, for clinical trials.

Active Pharmaceutical Ingredient (API) Synthesis

The synthesis of ABBV-744 involves a multi-step chemical process. A generalized workflow for

the synthesis is outlined below. For detailed experimental procedures, refer to the

"Experimental Protocols" section.
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Caption: Generalized workflow for the synthesis of ABBV-744 API.
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Formulation Development

For preclinical and clinical studies, ABBV-744 has been formulated for oral administration.

 Preclinical Formulation: A common preclinical formulation involves dissolving ABBV-744 in a

vehicle suitable for oral gavage in animal models. An example formulation consists of 2%
DMSO, 30% PEG-400, and 68% Phosal-50PG.

e Clinical Formulation: For human clinical trials, ABBV-744 is formulated as an oral tablet. This

involves standard pharmaceutical manufacturing processes such as blending, granulation,

compression, and coating.

Data Presentation

. | Selectivi

Target Assay Type Ki (nM) Reference

BRD2 (BD2) TR-FRET 4.6 [1]

BRD3 (BD2) TR-FRET 4.9 [1]

BRD4 (BD2) TR-FRET 1.6 [1]

BRDT (BD2) TR-FRET 1.0 [1]

BRD2 (BD1) TR-FRET 1,162 [1]

BRD3 (BD1) TR-FRET 3,140 [1]

BRD4 (BD1) TR-FRET 521 [1]

BRDT (BD1) TR-FRET 917 [1]
In_Vitro Anti-proliferative Activity

Cell Line Cancer Type ICs0 (NM) Reference

SKM-1 Acute M.yeloid 6.7 1

Leukemia

Experimental Protocols
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Synthesis of ABBV-744

The following is a representative, multi-step synthesis protocol adapted from the discovery
literature. Note: This is a generalized procedure and should be optimized for scale-up.

Step 1: Synthesis of the Pyrrolopyridinone Core

» This typically involves the construction of the bicyclic ring system from acyclic precursors
through a series of cyclization and functional group interconversion reactions.

Step 2: Aryl Coupling

e The pyrrolopyridinone core is coupled with a substituted phenylboronic acid or a similar
organometallic reagent via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki
coupling).

Step 3: Functional Group Manipulation

e The coupled product undergoes further chemical modifications to introduce the necessary
functional groups for the final amide coupling step. This may involve deprotection and
activation steps.

Step 4: Amide Formation

e The activated carboxylic acid intermediate is reacted with ethylamine to form the final N-ethyl
amide of ABBV-744.

Step 5: Purification and Characterization

 Purification: The crude product is purified by column chromatography on silica gel, followed
by crystallization from a suitable solvent system (e.g., ethanol/water).

o Characterization: The structure and purity of the final compound are confirmed by:
o HPLC Analysis: To determine purity.

o 1H NMR and 33C NMR: To confirm the chemical structure.
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o Mass Spectrometry (MS): To confirm the molecular weight.

Analytical Method: High-Performance Liquid
Chromatography (HPLC) for Purity Assessment

e Column: Areverse-phase C18 column (e.g., 4.6 x 150 mm, 5 um).

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 pL.

Run Time: 30 minutes.

In Vitro Cell Proliferation Assay
» Seed cancer cells (e.g., SKM-1) in 96-well plates at an appropriate density.

» Allow cells to adhere overnight.

o Treat cells with a serial dilution of ABBV-744 (typically from 0.1 nM to 10 uM) in DMSO, with
the final DMSO concentration kept below 0.1%.

e Incubate for 72 hours.

» Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell
Viability Assay.

o Calculate ICso values using non-linear regression analysis.

Signaling Pathway

ABBV-744 selectively inhibits the BD2 of BET proteins, which disrupts their function as
"readers" of acetylated histones. This leads to the downregulation of key oncogenes and cell
cycle regulators.
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Caption: Mechanism of action of ABBV-744 in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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